molecular formula C22H32N2O6 B194853 Hexoprenaline CAS No. 3215-70-1

Hexoprenaline

Cat. No. B194853
CAS RN: 3215-70-1
M. Wt: 420.5 g/mol
InChI Key: OXLZNBCNGJWPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexoprenaline is a selective β2 adrenergic receptor agonist . It is used as a bronchodilator, antiasthmatic, and tocolytic agent .


Synthesis Analysis

Hexoprenaline is synthesized as a selective β2-adrenoreceptor agonist . It is active in humans as a bronchodilator by oral or intravenous routes and by inhalation .


Molecular Structure Analysis

Hexoprenaline has a molecular formula of C22H32N2O6 . Its average mass is 420.4993 Da and its mono-isotopic mass is 420.226044 Da .


Chemical Reactions Analysis

Hexoprenaline has been reported to cause supraventricular tachyarrhythmia in a case study . This occurred during treatment for premature rupture of membranes and uterine contractions .


Physical And Chemical Properties Analysis

Hexoprenaline has a density of 1.3±0.1 g/cm3, a boiling point of 707.8±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . It also has a molar refractivity of 115.1±0.3 cm3, a polar surface area of 145 Å2, and a molar volume of 322.9±3.0 cm3 .

Scientific Research Applications

Tocolytic Applications

Hexoprenaline, a beta 2-sympathomimetic agent, is primarily used in tocology to prevent premature labor and immature birth. It has been found to have a success rate of 34-78% for tocolyses, depending on the initial tocological condition. Its selectivity, due to an elongated nitrogen substituent, results in less pronounced side effects associated with cardiac beta 1-receptors stimulation. Clinical trials have shown hexoprenaline's efficacy in reducing uterine activity, thereby delaying premature labor (Heilmann & Siekmann, 1985).

Pharmacological Properties in Asthma Treatment

Hexoprenaline has been recognized for its pharmacological properties as a bronchodilator, effective in the treatment of obstructive airways diseases such as asthma, bronchitis, and emphysema. It is active as a selective β2-adrenoreceptor agonist in humans, available through oral, intravenous, and inhalation routes. Its advantages include a lower production of side effects like tremors, palpitations, and tachycardia compared to other bronchodilators (Pinder, Brogden, Speight, & Avery, 1977).

Placental Transfer and Pharmacokinetics in Pregnancy

Studies have evaluated hexoprenaline's placental transfer and pharmacokinetics in pregnant subjects. Notably, in experiments using pregnant sheep, measurable levels of hexoprenaline were not found in fetal blood samples, suggesting minimal placental transfer. The drug showed different pharmacokinetic parameters in pregnant and non-pregnant sheep, with pregnant animals exhibiting smaller apparent volumes of distribution and lower total body clearance (Lipshitz et al., 1981).

Myometrial Activity and Potassium Channels

Research has also been conducted on hexoprenaline's interaction with potassium channels in the human myometrium. It has been identified as a beta-adrenergic agonist that impacts myometrial relaxation, an important factor in preventing preterm labor. The mechanism involves activation of K+(Ca++) channels in human myometrial cells, suggesting its role in the relaxant mechanism of the uterus (Tritthart, Mahnert, Fleischhacker, & Adelwöhrer, 1991).

Maternal and Fetal Metabolic Effects

Hexoprenaline's effects on maternal and fetal metabolism have also been studied. In a trial involving pregnant women, the administration of hexoprenaline resulted in significant changes in plasma glucose, serum insulin, plasma glucagon, and free fatty acid levels. These findings highlight hexoprenaline's direct actions on insulin and glucagon release and on glucose and fatty acid metabolism, with implications for its use in treating acute fetal distress (Lipshitz & Vinik, 1978).

Safety And Hazards

The safety data sheet for Hexoprenaline Sulphate can be found on the ChemicalBook website .

properties

IUPAC Name

4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O6/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16/h5-8,11-12,21-30H,1-4,9-10,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLZNBCNGJWPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048322
Record name Hexoprenaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexoprenaline

CAS RN

3215-70-1
Record name Hexoprenaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3215-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexoprenaline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003215701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexoprenaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08957
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hexoprenaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXOPRENALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9L6B3W684
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

222-228
Record name Hexoprenaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08957
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexoprenaline
Reactant of Route 2
Reactant of Route 2
Hexoprenaline
Reactant of Route 3
Reactant of Route 3
Hexoprenaline
Reactant of Route 4
Reactant of Route 4
Hexoprenaline
Reactant of Route 5
Reactant of Route 5
Hexoprenaline
Reactant of Route 6
Reactant of Route 6
Hexoprenaline

Citations

For This Compound
1,340
Citations
RM Pinder, RN Brogden, TM Speight, GS Avery - Drugs, 1977 - Springer
… hexoprenaline does not affect blood-gas values or acid-base status, though one trial reported a significant hypoxemia following inhalation of 400pg hexoprenaline… hexoprenaline in rats …
Number of citations: 42 link.springer.com
JA Afonso Urich, V Marko, K Boehm, RA Lara García… - Molecules, 2021 - mdpi.com
… and validated for the determination of hexoprenaline in an injectable dosage form. The … The linearity was proven for hexoprenaline over a concentration range of 3.50–6.50 µg/mL (…
Number of citations: 1 www.mdpi.com
K Turnheim, O Kraupp - European Journal of Pharmacology, 1971 - Elsevier
… agents hexoprenaline, … of hexoprenaline (3 μg/kg iv): it was much more effective on peripheral vascular smooth muscle than on the heart. The hemodynamic effects of hexoprenaline …
Number of citations: 24 www.sciencedirect.com
M Mayer, A Minichmayr, F Klement, K Hroncek… - Archives of Disease in …, 2013 - fn.bmj.com
… of hexoprenaline more than quadrupled the risk for development of IH (OR=4.3). One would suspect that higher cumulative doses of hexoprenaline … with exposure to hexoprenaline, a …
Number of citations: 14 fn.bmj.com
NE Adelwoehrer, W Mahnert - Archives of gynecology and obstetrics, 1993 - Springer
… the site of action of hexoprenaline on the membrane of single … Hexoprenaline and CGRP both increased the open … Hexoprenaline was also an activator of the BKca in the presence …
Number of citations: 12 link.springer.com
RM El-Nashar - Journal of Analytical Methods in Chemistry, 2008 - hindawi.com
Different hexoprenaline ( H x 2 S O 4 ) conventional and coated wire electrodes were constructed and evaluated. Membranes were based on hexoprenalinium phosphotungstate (Hx-…
Number of citations: 5 www.hindawi.com
P Afschar, W Schöll, A Bader, M Bauer… - BJOG: An International …, 2004 - Wiley Online Library
Objective The aim of this study was to compare the efficacy and side effect profile of atosiban with hexoprenaline when used for intrauterine resuscitation of intrapartum fetal distress. …
Number of citations: 55 obgyn.onlinelibrary.wiley.com
GF Proklova, RA Chilova, EA Sokova, RE Kazakov… - Vrach, 2021 - rjsvd.com
… Hexoprenaline has been shown to be an effective tocolytic drug in pregnant women at risk for premature birth (PB). The efficacy and safety of hexoprenaline are … with hexoprenaline in …
Number of citations: 22 rjsvd.com
J Lipshitz, RA Ahokas, K Broyles… - American journal of …, 1986 - Elsevier
… tocolytic dosages, hexoprenaline was found to have less effect on maternal heart rate than either fenoterol, ritodrine, or salbutamol." Use of carbon 14-labeled hexoprenaline failed to …
Number of citations: 7 www.sciencedirect.com
J Lipshitz, K Broyles, JR Hessler, WD Whybrew… - American Journal of …, 1981 - Elsevier
… hexoprenaline on surfactant release. After the uterus was exposed, half the fetuses received 0.1 ml (0.25 μg) of hexoprenaline … group and 1.92:1 for the hexoprenaline group (p < 0.001). …
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.